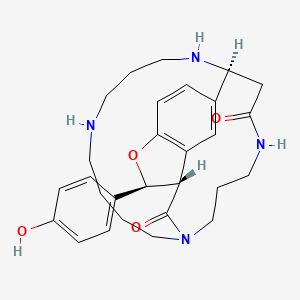

Aphelandrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aphelandrine is a natural product found in Aphelandra tetragona, Premna serratifolia, and Aphelandra squarrosa with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Aphelandrine

This compound is a macrocyclic polyamine alkaloid primarily isolated from the roots of various species within the Aphelandra genus, notably Aphelandra tetragona. This compound has garnered attention for its potential applications in scientific research, particularly in pharmacology and biochemistry. Its unique structural properties and biological activities make it a subject of interest in multiple fields, including medicinal chemistry, environmental science, and agricultural research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is thought to involve the disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, including those from breast and colon cancers. The compound appears to induce apoptosis (programmed cell death) in these cells, which is a critical mechanism for cancer treatment .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound are believed to play a key role in this protective effect .

Biodegradation Studies

This compound's degradation by various microorganisms has been studied extensively. Research indicates that certain fungi can metabolize this compound, leading to the production of less toxic byproducts. This property is beneficial for bioremediation efforts aimed at detoxifying environments contaminated with alkaloids .

Plant Growth Promotion

There is emerging evidence that this compound can enhance plant growth and resistance to pathogens. In agricultural settings, its application has been linked to improved crop yields and reduced incidence of disease in plants treated with this compound solutions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Neuroprotective Mechanisms

In an experimental model of oxidative stress-induced neuronal damage, this compound was administered to neuronal cell cultures. The results showed a significant reduction in cell death compared to control groups, suggesting that this compound could be developed into a neuroprotective agent for further clinical studies .

Case Study 3: Biodegradation by Fungi

A research team investigated the biodegradation of this compound by fungal species such as Fusarium and Gliocladium. They found that these fungi could effectively degrade this compound into non-toxic metabolites within 72 hours of incubation. This finding supports the use of this compound in bioremediation applications .

Eigenschaften

CAS-Nummer |

69721-57-9 |

|---|---|

Molekularformel |

C28H36N4O4 |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(11S,17S,18S)-17-(4-hydroxyphenyl)-16-oxa-1,6,10,23-tetrazatetracyclo[9.8.6.212,15.014,18]heptacosa-12,14,26-triene-19,24-dione |

InChI |

InChI=1S/C28H36N4O4/c33-21-8-5-19(6-9-21)27-26-22-17-20(7-10-24(22)36-27)23-18-25(34)31-14-4-16-32(28(26)35)15-2-1-11-29-12-3-13-30-23/h5-10,17,23,26-27,29-30,33H,1-4,11-16,18H2,(H,31,34)/t23-,26-,27+/m0/s1 |

InChI-Schlüssel |

ASCIWXOCZAWSON-MSLLRLGPSA-N |

SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Isomerische SMILES |

C1CCN2CCCNC(=O)C[C@@H](C3=CC4=C(C=C3)O[C@@H]([C@H]4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Kanonische SMILES |

C1CCN2CCCNC(=O)CC(C3=CC4=C(C=C3)OC(C4C2=O)C5=CC=C(C=C5)O)NCCCNC1 |

Synonyme |

aphelandrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.